Cyclo(D-Ala-L-Pro)
Description
Overview of Cyclic Dipeptides (Diketopiperazines) in Biological Systems
Cyclic dipeptides, or diketopiperazines (DKPs), are the simplest form of cyclic peptides and are widespread in nature. bioaustralis.com They are produced by a diverse array of organisms, including bacteria, fungi, and marine invertebrates. bioaustralis.combioaustralis.com Historically considered as mere byproducts of protein degradation, DKPs are now recognized for their diverse and significant biological activities. These activities are broad-ranging and include antimicrobial, antiviral, and antitumor properties. nih.gov The enhanced stability and bioavailability of cyclic dipeptides compared to their linear counterparts make them promising scaffolds for drug development. chemimpex.com
The biological activity of DKPs is often influenced by the stereochemistry of their constituent amino acids. For instance, studies on other diketopiperazines have shown that different isomers can exhibit varied levels of activity.
Historical Context and Emerging Research Trends of Cyclo(-D-Ala-L-Pro)
The study of cyclic dipeptides dates back to the early 20th century, but focused investigation into their biological roles has gained momentum in more recent decades. Cyclo(-D-Ala-L-Pro) itself has been identified as a natural product from several microbial sources. It has been reported in fermentations of the fungus Penicillium terrestre, the endolichenic fungus Colpoma sp., and the bacterium Streptomyces malaysiense. nih.govbioaustralis.combioaustralis.com It has also been isolated from a marine sponge extract. bioaustralis.combioaustralis.com
Despite its discovery in these natural sources, there is a notable lack of extensive published research detailing specific biological activities for Cyclo(-D-Ala-L-Pro). bioaustralis.combioaustralis.com However, its inclusion in several patents with broad therapeutic claims suggests an underlying interest in its potential applications. bioaustralis.combioaustralis.com Current research trends in the broader field of cyclic dipeptides are focused on exploring their potential as quorum sensing inhibitors, which could offer a novel approach to combating bacterial infections, and their role in neuropeptide interactions. chemimpex.comnih.gov
Table 1: Physicochemical Properties and Natural Sources of Cyclo(-D-Ala-L-Pro)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₂N₂O₂ | nih.gov |
| Molecular Weight | 168.19 g/mol | nih.gov |
| IUPAC Name | (3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | nih.gov |
| Natural Sources | Penicillium terrestre, Colpoma sp., Streptomyces malaysiense, Marine sponge extract | nih.govbioaustralis.combioaustralis.com |
Unanswered Questions and Future Directions in Cyclo(-D-Ala-L-Pro) Investigations
The current body of scientific literature on Cyclo(-D-Ala-L-Pro) is defined as much by what is unknown as by what is known. The primary unanswered question is the nature and extent of its specific biological activities. While its structural similarity to other bioactive diketopiperazines suggests potential, dedicated studies are required to elucidate its pharmacological profile.
Future research on Cyclo(-D-Ala-L-Pro) is likely to focus on several key areas:
Systematic Biological Screening: Comprehensive screening of the compound against a wide range of biological targets, including bacterial and fungal strains, cancer cell lines, and enzyme assays, is a critical next step.
Quorum Sensing Modulation: Investigating whether Cyclo(-D-Ala-L-Pro) can interfere with bacterial communication systems, a known activity for other cyclic dipeptides, could open up new avenues for antimicrobial research. nih.gov
Neuroactivity: Given the interest in cyclic dipeptides for their effects on neuropeptide interactions, exploring the potential of Cyclo(-D-Ala-L-Pro) in this area is a logical progression. chemimpex.com
Synthetic Analogue Development: The creation and testing of synthetic analogues of Cyclo(-D-Ala-L-Pro) could help to establish structure-activity relationships and potentially lead to the development of more potent and selective compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLYCILIEOFQPK-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474545 | |
| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36238-64-9 | |
| Record name | (3R,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation, Identification, and Biosynthetic Pathways
Discovery and Isolation of Cyclo(-D-Ala-L-Pro) from Biological Sources
The initial identification of Cyclo(-D-Ala-L-Pro) has been documented from a variety of natural, biological sources. This diketopiperazine, which incorporates an unusual D-amino acid, has been isolated through fermentation processes of both terrestrial and marine microorganisms. bioaustralis.combioaustralis.com Research has consistently shown that Cyclo(-D-Ala-L-Pro) is often found alongside other diketopiperazines that are composed of the more common L-amino acids. bioaustralis.combioaustralis.com
Cyclo(-D-Ala-L-Pro) has been identified as a secondary metabolite produced by several species of fungi and bacteria. It has been isolated from the fungus Penicillium terrestre, which was itself derived from a marine environment. bioaustralis.comcaymanchem.com Further investigations have confirmed its presence as a fermentation product of an endolichenic fungus, Colpoma sp. bioaustralis.combioaustralis.com The compound has also been reported in extracts from the bacterial genera Streptomyces malaysiense and Streptomyces malaysiensis. invivochem.com Additionally, it has been identified in extracts from marine sponges, where it is likely produced by associated microorganisms. bioaustralis.combioaustralis.com
Table 1: Documented Microbial Sources of Cyclo(-D-Ala-L-Pro)
| Microbial Source | Type | Environment | References |
|---|---|---|---|
| Penicillium terrestre | Fungus | Marine-derived | caymanchem.com, bioaustralis.com |
| Colpoma sp. | Endolichenic Fungus | Terrestrial (Lichen) | bioaustralis.com, bioaustralis.com |
| Streptomyces malaysiense | Bacterium | Not Specified | invivochem.com |
| Streptomyces malaysiensis | Bacterium | Not Specified | invivochem.com |
| Marine Sponge (Callyspongia species) | Invertebrate (likely microbial associate) | Marine | bioaustralis.com, bioaustralis.com |
Proposed Biosynthetic Mechanisms of Cyclo(-D-Ala-L-Pro) and Related Diketopiperazines
The biosynthesis of diketopiperazines (DKPs), including Cyclo(-D-Ala-L-Pro), is a complex process primarily catalyzed by specific enzymatic pathways in microorganisms. rsc.orgrsc.org Two major mechanisms have been identified for the formation of the core DKP scaffold.
The first and most well-understood pathway involves Nonribosomal Peptide Synthetases (NRPSs) . rsc.orgnih.gov These large, modular enzyme complexes assemble peptides without the use of ribosomes. In this mechanism, the two constituent amino acids are activated and tethered to the NRPS enzyme. A dipeptide intermediate is formed, which then undergoes a cyclization reaction to release the DKP product. nih.govnih.gov For example, the biosynthesis of the related DKP, Cyclo(L-Phe-L-Pro), in Streptomyces sp. US24 has been shown to require genes analogous to those for NRPSs. nih.govnih.gov It is proposed that the Phe-Pro dipeptide is released from the synthetase complex and spontaneously cyclizes due to the high propensity of the proline residue to adopt a cis conformation in the peptide bond. nih.gov
A second, more recently discovered pathway utilizes Cyclodipeptide Synthases (CDPSs) . rsc.orgrsc.org Unlike NRPSs, these smaller enzymes use two aminoacyl-tRNAs (aa-tRNAs) as substrates. rsc.org The CDPS enzyme facilitates the formation of the diketopiperazine ring directly from the charged tRNA molecules. rsc.orgrsc.org The genes for CDPSs are often located in biosynthetic gene clusters alongside genes for "tailoring" enzymes, such as oxidoreductases and methyltransferases, which further modify the basic DKP scaffold to create a diverse array of natural products. rsc.orgrsc.org
The origin of the D-alanine residue in Cyclo(-D-Ala-L-Pro) is a subject of interest. It could be incorporated directly via an NRPS or CDPS that has a specificity for D-alanine, which would require the presence of an alanine (B10760859) racemase enzyme to convert L-alanine to D-alanine. Alternatively, some research has suggested that D-amino acid-containing DKPs can be artifacts formed through the non-enzymatic epimerization of the corresponding L-L-diastereomer under certain conditions. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| Cyclo(-D-Ala-L-Pro) | |
| Diketopiperazine | DKP |
Synthetic Strategies and Chemical Derivatization
Methodologies for the Chemical Synthesis of Cyclo(-D-Ala-L-Pro)
The construction of the Cyclo(-D-Ala-L-Pro) backbone involves the formation of two amide bonds, with the final step being an intramolecular cyclization. The choice of methodology often depends on the desired scale, purity requirements, and available resources.
Solution-phase synthesis is a classical and versatile method for preparing cyclic dipeptides. The general strategy involves the coupling of two suitably protected amino acids to form a linear dipeptide, which is then deprotected and cyclized.
A common route begins with the coupling of an N-terminally protected D-Alanine, such as N-Boc-D-Alanine, with an L-Proline ester (e.g., L-Proline methyl ester hydrochloride). calstate.edu This reaction is typically performed in an organic solvent like Dimethylformamide (DMF) and facilitated by a coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3,-tetramethyluronium hexafluorophosphate (B91526) (HBTU), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). calstate.edu The resulting linear dipeptide ester is then isolated and purified. calstate.edu
The final and critical step is the deprotection of the N-terminal protecting group (e.g., the Boc group) followed by intramolecular cyclization. Heating the linear dipeptide promotes the cyclization reaction, often with the elimination of the ester's alcohol component, to yield the desired Cyclo(-D-Ala-L-Pro). nih.gov One specific methodology involves treating a bromoester with hydrazine (B178648) to create a cyclic hydrazide, which, after metal reductive cleavage, undergoes spontaneous cyclization to form the cyclic dipeptide. researchgate.net
| Step | Description | Typical Reagents |
| 1. Coupling | Formation of a linear dipeptide from protected amino acids. | N-Boc-D-Alanine, L-Proline methyl ester, HBTU, DIPEA, DMF. calstate.edu |
| 2. Deprotection | Removal of the N-terminal protecting group (e.g., Boc). | Trifluoroacetic acid (TFA) or thermal methods. nih.gov |
| 3. Cyclization | Intramolecular amide bond formation to create the diketopiperazine ring. | Often occurs spontaneously upon heating after deprotection. nih.gov |
Solid-phase peptide synthesis (SPPS) offers a streamlined alternative to solution-phase methods, particularly for creating libraries of analogues. tandfonline.com In SPPS, the first amino acid is anchored to an insoluble polymer resin, and the peptide chain is built sequentially. researchgate.net
For cyclic dipeptide synthesis, the process involves:
Anchoring the C-terminal amino acid (e.g., L-Proline) to a suitable resin, such as a 2-chlorotrityl chloride resin. nih.govmdpi.com
Removal of the N-terminal protecting group (commonly the Fmoc group, which is removed by piperidine). mdpi.commdpi.com
Coupling of the second amino acid (e.g., Fmoc-D-Alanine) using standard coupling reagents like HATU or PyBOP. nih.govmdpi.com
Cleavage of the linear dipeptide from the resin. This is often done under acidic conditions (e.g., with TFA or a milder agent like 20% hexafluoroisopropanol in DCM) that leave side-chain protecting groups intact if necessary. mdpi.comnih.gov
Cyclization of the cleaved linear dipeptide in solution, as described in the section above. nih.gov
Alternatively, on-resin cyclization can be performed, where the linear peptide is cyclized while still attached to the solid support, followed by cleavage to release the final cyclic product. mdpi.com The use of microwave heating has been shown to accelerate reaction times for both coupling and deprotection steps in SPPS. nih.gov
In response to the environmental impact of traditional peptide synthesis, which often uses hazardous solvents like DMF and dichloromethane (B109758) (DCM), green chemistry principles are being increasingly applied. tandfonline.comrsc.org
Key green strategies relevant to the synthesis of cyclic dipeptides include:
Water as a Solvent : Water has been effectively used as a solvent for the final deprotection and cyclization step. For instance, N-Boc protected dipeptide esters can be heated in water under autoclave conditions to simultaneously remove the Boc group and induce cyclization, often without the need for a catalyst. calstate.edu
Safer Solvents : Propylene (B89431) carbonate has been identified as a viable green solvent that can replace DMF and DCM in both solution- and solid-phase peptide synthesis. rsc.org Similarly, mixtures like anisole (B1667542) and N-octylpyrrolidone (NOP) are being explored as greener solvent systems for SPPS. tandfonline.com
Catalyst-Free Conditions : Some green protocols leverage the inherent reactivity of the starting materials to avoid the need for metal catalysts or hazardous coupling agents, simplifying purification and reducing waste. calstate.edunih.gov
Microwave-Assisted Synthesis : As mentioned, microwave irradiation can significantly shorten reaction times, leading to energy savings and often improved product purity. nih.govresearchgate.net
| Green Approach | Description | Example | Reference |
| Water-Mediated Synthesis | Using water as a solvent for deprotection and cyclization. | Heating an N-Boc-dipeptide ester in water at 130°C in an autoclave. | calstate.edu |
| Solvent Replacement | Substituting hazardous solvents with more benign alternatives. | Using propylene carbonate instead of DMF in SPPS. | rsc.org |
| Catalyst-Free Cyclization | Promoting cyclization without the use of external catalysts. | Thermal cyclization of a linear dipeptide in a solvent-free condition. | nih.gov |
| Microwave Assistance | Employing microwave energy to accelerate reactions. | Shortening coupling and deprotection times in SPPS. | nih.gov |
Stereoselective Synthesis and Diastereomeric Control
The biological activity of cyclic dipeptides is highly dependent on their stereochemistry. For Cyclo(-D-Ala-L-Pro), the specific configuration arises from the use of D-Alanine and L-Proline as starting materials. The primary challenge in its synthesis is to prevent racemization (the conversion of a stereocenter to a mixture of enantiomers) during the peptide coupling and cyclization steps, which could lead to the formation of unwanted diastereomers like Cyclo(-L-Ala-L-Pro). researchgate.net
The selection of coupling reagents and reaction conditions is critical for maintaining stereochemical integrity. The proline residue itself, being a secondary amine, can influence the reaction kinetics. Furthermore, the presence of a D-amino acid next to an L-amino acid can sometimes result in higher cyclization yields compared to L-L or D-D sequences, potentially due to reduced steric hindrance during the formation of the macrocycle. mdpi.com
The synthesis of stereoisomers and analogues of Cyclo(-D-Ala-L-Pro) is a key strategy for studying structure-activity relationships (SAR). By systematically altering the amino acid residues, researchers can probe the structural requirements for a given biological effect.
For example, the D-Pro-L-Pro motif, a stereochemical analogue of the D-Ala-L-Pro core, has been incorporated into larger cyclic peptides to induce a stable β-hairpin structure. nih.gov In one study, replacing this D-Pro-L-Pro motif with an Ala-Ala sequence significantly reduced the cell-penetrating ability of a cyclic peptide, demonstrating the critical role of the specific stereochemistry and conformational constraint provided by the dipeptide motif. nih.gov
The synthesis of analogues follows the same chemical principles outlined in Section 3.1. By choosing different starting amino acids (e.g., substituting D-Alanine with D-Valine or another amino acid), a library of related cyclic dipeptides can be generated. nih.govmdpi.com This approach has been used to enhance the antimicrobial properties of parent cyclic peptides by introducing cationic (e.g., Lysine) or aromatic (e.g., Phenylalanine) residues. nih.govmdpi.com
Rational Design and Synthesis of Cyclo(-D-Ala-L-Pro) Derivatives for Research Probes
The rigid, conformationally constrained structure of Cyclo(-D-Ala-L-Pro) and its analogues makes it an excellent scaffold for the rational design of research probes and therapeutic candidates. chemimpex.com Its defined shape can be used to present specific pharmacophores in a precise three-dimensional arrangement.
A powerful example of this is the use of a D-Pro-L-Pro-containing cyclic peptide as a cell-penetrating peptide (CPP) to deliver a biologically active cargo into cells. nih.gov Researchers designed a cyclic peptide where the D-Pro-L-Pro motif served to create a specific hairpin fold. Into this scaffold, they inserted a phosphotyrosine-containing sequence (YpVNF) known to bind to the Grb2 SH2 domain, an important target in cancer signaling pathways. nih.gov The resulting chimeric peptide, cyclo(YpVNFΦrpPRR), acted as a cell-permeable inhibitor, demonstrating how the dipeptide scaffold can be used to create sophisticated molecular probes. nih.gov This strategy highlights a key advantage of using such cyclic motifs: they provide a stable and predictable framework upon which to build more complex, functional molecules. nih.govchemimpex.com
Conformational Analysis and Structural Elucidation
Experimental Approaches to Cyclo(-D-Ala-L-Pro) Conformation
Detailed experimental data required to populate the following subsections for Cyclo(-D-Ala-L-Pro) is not available in the reviewed literature. While studies exist for other cyclic peptides, applying their results to Cyclo(-D-Ala-L-Pro) would be scientifically inaccurate due to differences in molecular composition and stereochemistry, which profoundly influence conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
No specific studies detailing the ¹H or ¹³C NMR chemical shifts, coupling constants, or Nuclear Overhauser Effect (NOE) data for Cyclo(-D-Ala-L-Pro) in various solvents were found. Such data is essential for determining the preferred solution-state conformation, including the puckering of the diketopiperazine ring and the orientation of the amino acid side chains. The PubChem database entry for the compound indicates the existence of a ¹³C NMR spectrum, but the primary data is not provided. nih.gov
X-ray Crystallography for Solid-State Conformation
A crystal structure for Cyclo(-D-Ala-L-Pro) has not been deposited in public databases like the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB). X-ray crystallography would provide definitive, atomic-resolution data on the solid-state conformation, including bond lengths, bond angles, and the crystal packing arrangement. While structures for related dipeptides like cyclo(L-Ala-L-Pro) are available, this data cannot be extrapolated to the D-Ala isomer. nih.gov
Vibrational Spectroscopy (e.g., Raman, FTIR) for Conformational Fingerprinting
No specific Fourier-transform infrared (FTIR) or Raman spectroscopic studies for Cyclo(-D-Ala-L-Pro) were identified. These techniques are used to probe the vibrational modes of a molecule, offering a "fingerprint" of its conformation, particularly with respect to peptide bond characteristics and hydrogen bonding. Studies on similar molecules like cyclo(D-Ala-L-Ala) have shown how these spectra are sensitive to conformational differences, but this information is not directly transferable. umich.eduscispace.com
Computational and Molecular Modeling Studies of Cyclo(-D-Ala-L-Pro)
Molecular Mechanics (MM) and Semi-Empirical Quantum Mechanical (QM) Calculations
A search of the scientific literature did not yield any specific computational studies employing molecular mechanics or quantum mechanical calculations to predict the stable conformers, energy landscapes, or geometric parameters of Cyclo(-D-Ala-L-Pro). Such theoretical investigations are crucial for complementing experimental findings and exploring the conformational possibilities of a molecule.
Density Functional Theory (DFT) for Conformational Energy Landscapes
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. In the context of cyclopeptides, DFT calculations are instrumental in determining the relative energies of different possible conformations, thereby mapping out the conformational energy landscape. This allows researchers to identify the most stable, low-energy structures.
For instance, DFT studies on cyclic tetrapeptides containing proline, such as cyclo(Pro-Pro-β³homoPhe-Phe-), have been successfully used to analyze their spatial structure and interpret experimental data in a water solution. mdpi.com These computational findings are crucial for understanding the molecule's behavior and for rational drug design. mdpi.com Although specific DFT data for Cyclo(-D-Ala-L-Pro) is not detailed in the provided search results, the methodology is standard for predicting the stability of various conformers. The theory helps in refining structures obtained from other methods like X-ray crystallography or molecular dynamics, providing a more accurate picture of the peptide's energetic preferences.
Molecular Dynamics (MD) Simulations for Conformational Ensemble Analysis
While methods like DFT can predict static, low-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules in solution. MD simulations model the movements of atoms and molecules over time, revealing the ensemble of conformations a peptide can adopt. nih.gov
Extensive MD simulations have been performed on related proline-containing cyclic peptides. For example, long-duration (100 ns) MD simulations of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in a dimethyl sulfoxide (B87167) (DMSO) solution revealed that the peptide exists predominantly in one major conformation (93-99% population), with minor conformers also present. nih.govwustl.edu These simulations are crucial for understanding the flexibility of the peptide backbone and how it interacts with its environment. nih.govwustl.edu The results from such simulations often show excellent agreement with experimental data, such as proton-proton distances measured by NMR, validating the predicted conformational preferences. acs.orgnih.gov
In Silico Prediction of Preferred Conformations and Dynamics
In silico, or computational, methods are essential for predicting the three-dimensional structures and dynamic behaviors of cyclic peptides, which can be challenging to determine experimentally. nih.gov These methods encompass a range of techniques from molecular mechanics and MD simulations to quantum mechanical calculations like DFT. mdpi.comnih.gov
The predictive power of these models is highlighted in studies of various cyclopeptides. For cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5), in silico simulations successfully identified two main conformers and their relative populations, which aligned with experimental observations. nih.govwustl.edu These computational approaches allow for the "spatial screening" of bioactive conformations, making them invaluable tools in drug discovery. acs.orgnih.gov The ability to predict how modifications, such as the inclusion of D-amino acids or proline residues, will alter the peptide's structure and dynamics is a key advantage of these techniques. mdpi.comnih.gov
Table 1: Predicted Conformational Data for a Model Proline-Containing Cyclopentapeptide Based on MD simulations of cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5) in DMSO solution. wustl.edu
| Conformer | Population (AMBER03 Force Field) | Key Feature | Hydrogen Bond |
| A | 93-99% | Predominant Conformer | Ala3NH···OCAla5 |
| B | 0.4-6.7% | Minor Conformer with γ-turn at Ala4 | Ala3NH···OCAla5 and Ala5NH···OCAla3 |
Analysis of Beta-Turn and Beta-Sheet Inducing Propensities in Proline-Containing Cyclopeptides
The proline residue, with its unique cyclic side chain, exerts a profound influence on the secondary structure of peptides. nih.gov It often acts as a structural disruptor in regular secondary structures but is commonly found in turns, particularly β-turns. nih.gov The conformational rigidity of proline helps to pre-organize the peptide backbone into a turn conformation. nih.govresearchgate.net
In proline-containing cyclopeptides, the presence of proline is a strong determinant for the formation of β-turns. nih.gov For example, in cyclo(D-Pro1-Ala2-Ala3-Ala4-Ala5), the D-Pro1-Ala2 segment forms a distinct β-II′ turn. wustl.edu The type of β-turn can be influenced by the stereochemistry of the amino acids involved. The D-Pro-Gly sequence, for instance, is known to preferentially form a type II′ β-turn. nih.gov The propensity of proline to occupy the second position in a β-turn is a well-established principle in protein and peptide structure. researchgate.netnih.gov
Influence of D-Amino Acid Residue on Ring Conformation and Rigidity
The incorporation of D-amino acids into a peptide chain introduces significant conformational changes and often increases the rigidity of the structure. wikipedia.org D-amino acids are non-natural enantiomers of the common L-amino acids and their presence can stabilize specific secondary structures that would otherwise be unfavorable. wikipedia.org
In cyclic peptides, a D-amino acid residue can facilitate the formation of specific turn types. The combination of a D-amino acid followed by an L-amino acid, such as in the D-Ala-L-Pro sequence, is a common motif in type II' β-turns. This is exemplified in studies of model peptides like cyclo(D-Pro-L-Phe-Aca), which was shown to adopt a stable type II' β-bend conformation. nih.gov
Biological Activities and Mechanistic Investigations
Anti-Microbial Research Potential
Investigations have explored the potential of Cyclo(-D-Ala-L-Pro) as an agent against various microorganisms, including fungi and bacteria.
Fungal Inhibition Studies
Studies have examined the effects of cyclic dipeptides, including those containing alanine (B10760859) and proline residues, on fungal growth and mycotoxin production. While some cyclic dipeptides, such as cyclo(L-Ala-L-Pro), have demonstrated inhibition of aflatoxin production in Aspergillus species, research specifically on Cyclo(-D-Ala-L-Pro) (D-Ala, L-Pro) has yielded different results in certain contexts.
Mechanisms of Aflatoxin Biosynthesis Inhibition
Research into the mechanisms by which cyclic dipeptides inhibit aflatoxin biosynthesis has largely focused on isomers other than Cyclo(-D-Ala-L-Pro).
Interaction with Glutathione (B108866) S-Transferase (GST) and Regulatory Pathways
Studies investigating the mechanism of aflatoxin inhibition by cyclo(L-Ala-L-Pro) in Aspergillus flavus have identified a glutathione S-transferase (AfGST) as a specific binding protein. Cyclo(L-Ala-L-Pro) was found to inhibit AfGST activity and reduce the expression level of AflR, a key regulatory protein for aflatoxin production. mdpi.comnih.govresearchgate.net This suggests that cyclo(L-Ala-L-Pro) may inhibit aflatoxin production by affecting GST function and regulatory pathways in A. flavus. mdpi.comnih.govresearchgate.net However, research specifically on Cyclo(-D-Ala-L-Pro) (D-Ala, L-Pro) regarding its interaction with GST or its effect on AflR expression in the context of aflatoxin inhibition is not available in the provided search results. One study examining the inhibition of norsolorinic acid production, an intermediate in aflatoxin biosynthesis, by various cyclodipeptides, reported that cyclo(d-Ala-l-Pro) showed no inhibition in Aspergillus parasiticus. nih.gov This contrasts with the inhibitory activity observed for other cyclodipeptides like cyclo(L-Leu-L-Pro) in the same study. nih.gov
Antifungal Effects and Specific Cellular Target Identification (e.g., H+ATPase Pma1, Tyrosinase)
While some cyclic dipeptides have shown antifungal activity and studies have explored potential cellular targets like the plasma membrane H+ATPase Pma1 for antifungal drug development, there is no information in the provided search results directly linking Cyclo(-D-Ala-L-Pro) to specific antifungal effects on fungal growth or its interaction with targets such as H+ATPase Pma1 or Tyrosinase. nih.govbiorxiv.orgnih.govelifesciences.orgplos.org Research on other cyclic dipeptides has indicated varied antifungal activities and mechanisms, but these findings are not directly applicable to Cyclo(-D-Ala-L-Pro). frontiersin.orgfrontiersin.org
Antibacterial Properties and Proposed Mechanisms
Cyclo(-D-Ala-L-Pro) has been reported to possess bioactive properties and may function as an antibacterial agent. cymitquimica.com While the provided search results suggest potential antibacterial activity for Cyclo(-D-Ala-L-Pro), detailed research findings on its specific antibacterial spectrum or proposed mechanisms of action are limited. Other cyclic dipeptides have demonstrated antibacterial activity against various bacteria, including multidrug-resistant strains, with some studies exploring effects on intracellular ion channels. frontiersin.orgresearchgate.net However, these mechanisms have not been specifically attributed to Cyclo(-D-Ala-L-Pro) in the provided information.
Modulatory Effects on Intercellular Signaling and Quorum Sensing
Cyclic dipeptides, including cyclo(-D-Ala-L-Pro), represent a class of molecules that can act as quorum-sensing (QS) signals and may facilitate interkingdom signaling. semanticscholar.org While the precise mechanisms and physiological relevance of these interactions are still being elucidated, studies on related cyclic dipeptides, such as cyclo(L-Phe-L-Pro), have demonstrated their ability to modulate bacterial QS systems. researchgate.netmedchemexpress.comnih.govasm.orgnih.gov For instance, cyclo(L-Phe-L-Pro) has been shown to affect the expression of genes related to QS and biofilm formation in bacteria like Staphylococcus aureus. researchgate.netmedchemexpress.com Some diketopiperazines (DKPs), including cyclo(L-Pro-L-Tyr) and cyclo(L-Phe-L-Pro), have been found to activate or antagonize LuxR-based QS systems, suggesting potential competition for binding sites with natural signaling molecules like N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL). nih.gov Cyclo(L-Phe-L-Pro) has also been identified as a QS signal in Vibrio vulnificus, influencing the expression of genes involved in oxidative stress resistance. asm.orgnih.gov While direct studies specifically on cyclo(-D-Ala-L-Pro)'s detailed modulation of intercellular signaling and quorum sensing were not prominently found in the search results, the known activity of related diketopiperazines in this area suggests a potential for similar effects.
Enzyme Interaction and Inhibition Kinetics
Cyclo(-D-Ala-L-Pro) and related diketopiperazines have been investigated for their interactions with various enzymes, demonstrating inhibitory potential in some cases.
Cyclo(-D-Ala-L-Pro) in Glutathione S-Transferase (GST) Inhibition Research
Glutathione S-transferases (GSTs) are enzymes involved in detoxification processes and can play a role in the resistance of some organisms to antifungal agents and the production of toxins like aflatoxins. nih.govresearchgate.netchemfaces.commdpi.com Research has indicated that cyclo(L-Ala-L-Pro), a related diketopiperazine, can inhibit the activity of GSTs. Specifically, in Aspergillus flavus, a fungus known for producing aflatoxins, cyclo(L-Ala-L-Pro) was identified as a binding protein of A. flavus GST (AfGST) and inhibited its activity. nih.govresearchgate.netchemfaces.com This inhibition of AfGST by cyclo(L-Ala-L-Pro) appeared to be correlated with its ability to inhibit aflatoxin production in A. flavus. nih.gov Another known GST inhibitor, ethacrynic acid, also inhibited AfGST activity and aflatoxin production, further supporting the link between GST inhibition and reduced aflatoxin levels. nih.govresearchgate.netchemfaces.com However, cyclo(L-Ala-L-Pro) did not significantly affect the GST activity of Schistosoma japonicum GST (rShGST), suggesting some specificity in its inhibitory effects. nih.gov While these studies focus on cyclo(L-Ala-L-Pro), they provide a basis for investigating whether cyclo(-D-Ala-L-Pro) exhibits similar inhibitory activity against GSTs.
Tyrosinase Inhibition and Molecular Docking Analysis
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for applications in cosmetics and medicine. nih.govresearchgate.netpreprints.orgplos.orgjst.go.jp While direct studies on cyclo(-D-Ala-L-Pro) and tyrosinase inhibition were not found, research on cyclo(L-Pro-L-Tyr), another cyclic dipeptide, has shown potent tyrosinase inhibitory activity. nih.govresearchgate.net Molecular docking simulations with cyclo(L-Pro-L-Tyr) and mushroom tyrosinase suggested that this cyclic dipeptide binds to the substrate-binding site, potentially obstructing the substrate pocket and inhibiting enzyme activity. nih.govresearchgate.net The docking analysis indicated interactions with residues such as His263 and Val283 in the active site. nih.gov The proline residue of cyclo(L-Pro-L-Tyr) was observed to interact with Pro284 at the entrance of the substrate pocket. nih.gov This competitive mode of inhibition was supported by the finding that related cyclic dipeptides like cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Leu) did not show tyrosinase inhibition. nih.gov These findings on cyclo(L-Pro-L-Tyr) suggest that cyclic dipeptides with a proline residue can interact with tyrosinase, warranting investigation into the potential of cyclo(-D-Ala-L-Pro) to also exhibit tyrosinase inhibitory activity.
Investigations into Other Enzymatic Targets (e.g., chitinase (B1577495), α-glucosidase, elastase, acetylcholinesterase, serotonin (B10506) transporter)
Research into the enzymatic targets of cyclic dipeptides extends beyond GSTs and tyrosinase to include enzymes such as chitinase, α-glucosidase, elastase, acetylcholinesterase, and the serotonin transporter.
Family 18 chitinases are considered potential targets for controlling fungal, insect, and parasitic infections. nih.govresearchgate.netnih.govacs.org The cyclic dipeptide CI-4 [cyclo-(L-Arg-D-Pro)] has been shown to inhibit family 18 chitinases by mimicking a reaction intermediate. nih.govresearchgate.netnih.gov Structural analysis of CI-4 in complex with chitinase B from Serratia marcescens provided insights into this inhibitory mechanism. nih.govacs.org Derivatives of CI-4, including cyclo(L-Arg-L-Pro) and cyclo(Gly-L-Pro), have also been studied for their chitinase inhibitory activity, indicating that the cyclo(Gly-Pro) substructure is sufficient for binding. acs.org
Alpha-glucosidase inhibitors are relevant for managing type 2 diabetes by slowing down carbohydrate digestion. nih.govnih.govresearchgate.netcmu.ac.thresearchgate.net While cyclo(-D-Ala-L-Pro) was not specifically mentioned, other diketopiperazines, such as cyclo(dehydroAla-L-Leu) and cis-cyclo(prolyl-valyl), have shown inhibitory effects on α-glucosidase activity. nih.govfrontiersin.org
Investigations into the inhibition of acetylcholinesterase (AChE) and the serotonin transporter (SERT) have also involved diketopiperazines. Cyclo(L-Phe-L-Phe) has been identified as a dual inhibitor of both SERT and AChE. science.govplos.orgtandfonline.comresearchgate.net Another cyclic dipeptide, cyclo(L-His-L-Pro), was found to inhibit SERT but not AChE. plos.org While these studies highlight the potential for diketopiperazines to interact with these targets, specific information regarding cyclo(-D-Ala-L-Pro)'s activity against elastase, acetylcholinesterase, or the serotonin transporter was not found in the provided search results.
Protein-Peptide Interactions and Modulation of Cellular Pathways
Protein-peptide interactions are fundamental to numerous cellular processes, including signal transduction and metabolic pathways. researchgate.netumassmed.eduacs.orgmdpi.com Cyclic peptides, with their constrained structures, are capable of binding to protein targets with high affinity and specificity. researchgate.netmdpi.com The incorporation of motifs like the D-Pro-L-Pro sequence can influence the conformation and cell permeability of cyclic peptides, facilitating their interaction with intracellular targets. researchgate.net For example, a cyclic peptide containing a D-Pro-L-Pro motif, cyclo(AFΦrpPRRFQ), was designed as a cell-penetrating peptide, and a derivative, cyclo(YpVNFΦrpPRR), was developed as an inhibitor against the Grb2 SH2 domain, a protein involved in cellular signaling. researchgate.net
Specific GSTs, such as GSTP1-1, are known to interact with signaling proteins like TRAF2 and JNK, influencing stress-induced signaling pathways that regulate cell proliferation and apoptosis. mdpi.commdpi.com Inhibitors that disrupt these protein-protein interactions, such as TLK199 and NBDHEX, have been explored for their potential in cancer treatment. mdpi.com Given that cyclo(L-Ala-L-Pro) has shown interaction with GSTs nih.govresearchgate.netchemfaces.com, it is plausible that cyclo(-D-Ala-L-Pro) could also influence cellular pathways modulated by GSTs through protein-peptide interactions.
Some studies on cyclic dipeptides from Pseudomonas aeruginosa have indicated antiproliferative effects on cancer cell lines, suggesting an influence on cellular pathways related to growth and apoptosis. semanticscholar.orgmdpi.com For instance, a mixture of cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Val), and cyclo(L-Pro-L-Phe) inhibited the proliferation of HeLa and CaCo-2 cells. semanticscholar.orgmdpi.com While these studies involve different cyclic dipeptides, they highlight the potential for this class of compounds to modulate cellular pathways.
Studies on Nematicidal Activity
Nematicidal activity, the ability to kill nematodes, is an important area of research for controlling plant-parasitic nematodes that cause significant agricultural losses. nih.govmdpi.commdpi.comsemanticscholar.orgfrontiersin.org Several studies have identified cyclic dipeptides with nematicidal properties produced by microorganisms.
Cyclo(L-Pro-L-Ile) and cyclo(L-Pro-L-Leu) have been identified as nematicidal compounds produced by Pseudomonas putida strain 1A00316, showing activity against Meloidogyne incognita, a root-knot nematode. nih.govmdpi.com Cyclo(L-Pro-L-Leu) isolated from Pseudomonas simiae MB751 also demonstrated activity against M. incognita juveniles. frontiersin.org Another cyclic dipeptide, cyclo(D-Pro-L-Leu), produced by Bacillus amyloliquefaciens Y1, was found to have nematocidal activity against M. incognita, inhibiting egg hatching and increasing juvenile mortality. mdpi.com While cyclo(-D-Ala-L-Pro) was not explicitly mentioned in the provided search results regarding nematicidal activity, the demonstrated activity of other proline-containing cyclic dipeptides against nematodes suggests that cyclo(-D-Ala-L-Pro) could potentially possess similar properties.
Antitumor/Cytotoxic Activity Investigations on Cancer Cell Lines
Investigations into the biological activities of cyclic dipeptides (CDPs) have revealed that some, particularly those containing proline, exhibit cytotoxic properties towards human tumor cells. While research has explored the effects of various CDPs on cancer cell lines, specific detailed findings for cyclo(-D-Ala-L-Pro) in isolation are less extensively documented in the immediate search results compared to other proline-containing CDPs or mixtures.
However, studies on related cyclodipeptides provide context for the potential activities of this class of compounds. For instance, a mix of cyclodipeptides isolated from Pseudomonas aeruginosa, comprised of cyclo(L-Pro-L-Tyr), cyclo(L-Pro-L-Val), and cyclo(L-Pro-L-Phe), demonstrated dose-dependent cell death in HeLa (cervical adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines. nih.govresearchgate.net The 50% inhibitory concentration (IC50) for this mix was reported as 0.53 mg/mL for HeLa cells and 0.66 mg/mL for Caco-2 cells. nih.govresearchgate.net Further analysis indicated that this CDP mix induced apoptotic characteristics in these cell lines at concentrations below 0.001 mg/mL, with IC50 values for apoptotic cells being 6.5 × 10-5 mg/mL for HeLa and 1.8 × 10-4 mg/mL for Caco-2 cells. nih.govresearchgate.net These findings suggest that an apoptotic pathway is involved in the inhibition of cell proliferation caused by this mixture of P. aeruginosa CDPs. nih.govresearchgate.net
Another study investigated the potential of seven proline-based CDPs to inhibit cancer cell growth in HT-29 (colon), HeLa (cervical), and MCF-7 (breast) cell lines. Cyclo(Phe-Pro) showed dose-dependent growth inhibition in these cell lines. iiarjournals.org The IC50 values for cyclo(Phe-Pro) were 2.92 ± 1.55 mM for HeLa, 4.04 ± 1.15 mM for HT-29, and 6.53 ± 126 mM for MCF-7 cells. iiarjournals.org Cyclo(Phe-Pro) was also found to induce apoptosis in HT-29 colon cancer cells, suggesting potential antitumor activity. iiarjournals.org
While these studies focus on different cyclodipeptides or mixtures, they highlight the capacity of proline-containing CDPs to exert cytotoxic effects on various cancer cell lines, often through the induction of apoptosis. Future research specifically on cyclo(-D-Ala-L-Pro) would be necessary to determine its precise cytotoxic profile and mechanisms of action on cancer cells.
Based on the findings for related cyclodipeptides, potential data could be presented in tables similar to the illustrative examples below, assuming specific data for Cyclo(-D-Ala-L-Pro) on various cell lines were available.
Illustrative Table 1: Cytotoxic Activity (IC50) of a Cyclodipeptide Mix on Cancer Cell Lines
| Compound/Mix | Cell Line | IC50 (mg/mL) |
| Cyclodipeptide mix (from P. aeruginosa) | HeLa | 0.53 |
| Cyclodipeptide mix (from P. aeruginosa) | Caco-2 | 0.66 |
Note: This table presents data for a cyclodipeptide mix, not specifically Cyclo(-D-Ala-L-Pro), to illustrate how data might be presented. nih.govresearchgate.net
Illustrative Table 2: Cytotoxic Activity (IC50) of Cyclo(Phe-Pro) on Cancer Cell Lines
| Compound | Cell Line | IC50 (mM) |
| Cyclo(Phe-Pro) | HeLa | 2.92 ± 1.55 |
| Cyclo(Phe-Pro) | HT-29 | 4.04 ± 1.15 |
| Cyclo(Phe-Pro) | MCF-7 | 6.53 ± 1.26 |
Note: This table presents data for Cyclo(Phe-Pro), not specifically Cyclo(-D-Ala-L-Pro), to illustrate how data might be presented. iiarjournals.org
Detailed research findings on related CDPs also include observations of morphological changes indicative of apoptosis in treated cells, such as chromatin condensation and phosphatidylserine (B164497) externalization. iiarjournals.org Mechanistic investigations have suggested the involvement of apoptotic pathways in the observed cytotoxic effects. nih.govresearchgate.net
Further studies are needed to specifically evaluate the antitumor and cytotoxic activities of cyclo(-D-Ala-L-Pro) on a range of cancer cell lines and to elucidate its precise molecular mechanisms of action.
Structure Activity Relationship Sar Elucidation and Analog Development
Comprehensive SAR Studies for Cyclo(-D-Ala-L-Pro) and Its Analogues
Comprehensive structure-activity relationship (SAR) studies involving cyclic dipeptides, including Cyclo(-D-Ala-L-Pro) (PubChem CID: 11902953 nih.gov), are crucial for identifying the molecular determinants of their biological properties. These studies often involve synthesizing a series of analogues with systematic modifications to the amino acid residues, chirality, or the diketopiperazine ring itself, and then evaluating their biological activities.
Research into proline-containing diketopiperazines (DKPs) highlights their significant structural and bio-functional diversity mdpi.com. Cyclo(L-Ala-L-Pro) (PubChem CID: 13879951 nih.gov), an isomer of Cyclo(-D-Ala-L-Pro), has been identified as an inhibitor of aflatoxin production in Aspergillus flavus mdpi.com, nih.gov. Its mode of action involves binding to fungal glutathione (B108866) S-transferase (AfGST), thereby inhibiting its activity nih.gov. This finding underscores the potential for specific molecular targets for cyclic dipeptides.
Comparative studies on various proline-containing DKPs reveal the influence of the constituent amino acids on biological activity. For instance, investigations into the cytotoxic effects of different proline-based DKPs against cancer cell lines have shown varied potencies depending on the incorporated amino acids nih.gov. Cyclo(L-Leu-L-Pro) (PubChem CID: 13879951 caymanchem.com), Cyclo(D-Leu-L-Pro), Cyclo(L-Ile-L-Pro), Cyclo(L-Phe-D-Pro), Cyclo(D-Phe-D-Pro), and Cyclo(L-Val-L-Pro) have demonstrated cytotoxic effects, with differing levels of activity nih.gov.
The antifungal activity of cyclic dipeptides has also been subject to SAR investigations. A study comparing the activities of Cyclo(L-Leu-L-Pro), Cyclo(D-Leu-D-Pro), and Cyclo(D-Leu-L-Pro) against Colletotrichum orbiculare demonstrated differential antifungal effects among these stereoisomers frontiersin.org. Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) exhibited antifungal activity, whereas Cyclo(D-Leu-L-Pro) did not show such activity in the tested conditions frontiersin.org. This highlights the critical role of stereochemistry in determining biological efficacy.
Further SAR studies on cyclic peptides, such as cyclic pentapeptides, have shown that specific amino acid substitutions can dramatically alter biological function, including switching receptor selectivity acs.org. For example, substituting a Gly residue with L-Pro in a cyclic pentapeptide scaffold was shown to switch receptor preference from CXCR4 to CXCR7 acs.org. While this study involves a larger cyclic peptide, it illustrates the principle that the identity and position of amino acids, particularly proline, can profoundly impact target interaction.
Analogues of Cyclo(L-Pro-L-Tyr) have been studied for their fungicidal properties, revealing that modifications to the amino acid composition can affect phytotoxicity researchgate.net. Analogues like Cyclo(L-Pro-L-Phe), Cyclo(Pro-Ile), Cyclo(Pro-Val), Cyclo(Pro-Leu), and Cyclo(Pro-Ala) were found to be less phytotoxic than Cyclo(L-Pro-L-Tyr) researchgate.net.
Table 1 provides examples of the varied biological activities reported for Cyclo(-D-Ala-L-Pro) and related proline-containing cyclic dipeptides, illustrating the scope of SAR investigations in this class of compounds.
Table 1: Reported Activities of Cyclo(-D-Ala-L-Pro) and Selected Proline-Containing Cyclic Dipeptide Analogues
| Compound | Constituent Amino Acids | Chirality | Reported Activity | Reference(s) |
| Cyclo(-D-Ala-L-Pro) | D-Alanine, L-Proline | D, L | Fungal metabolite | caymanchem.com |
| Cyclo(L-Ala-L-Pro) | L-Alanine, L-Proline | L, L | Aflatoxin production inhibition (via AfGST binding) | mdpi.com, nih.gov |
| Cyclo(L-Leu-L-Pro) | L-Leucine, L-Proline | L, L | Antifungal, activity against VRE, leukemia cells | frontiersin.org, frontiersin.org, caymanchem.com |
| Cyclo(D-Leu-D-Pro) | D-Leucine, D-Proline | D, D | Antifungal | frontiersin.org |
| Cyclo(D-Leu-L-Pro) | D-Leucine, L-Proline | D, L | No antifungal activity (vs. C. orbiculare) | frontiersin.org |
| Cyclo(L-Ile-L-Pro) | L-Isoleucine, L-Proline | L, L | Cytotoxic | nih.gov |
| Cyclo(L-Phe-D-Pro) | L-Phenylalanine, D-Proline | L, D | Cytotoxic | nih.gov |
| Cyclo(D-Phe-D-Pro) | D-Phenylalanine, D-Proline | D, D | Cytotoxic (weaker than L-Phe-D-Pro) | nih.gov |
| Cyclo(L-Val-L-Pro) | L-Valine, L-Proline | L, L | Cytotoxic | nih.gov |
| Cyclo(L-Pro-L-Tyr) | L-Proline, L-Tyrosine | L, L | Fungicidal, phytotoxic | researchgate.net |
| Cyclo(L-Pro-L-Phe) | L-Proline, L-Phenylalanine | L, L | Less phytotoxic than Cyclo(L-Pro-L-Tyr) | researchgate.net |
(Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.)
Impact of Chirality and Amino Acid Substitutions on Biological Efficacy
The chirality of the constituent amino acids and their specific substitutions within the cyclic dipeptide ring significantly influence biological efficacy nih.gov, frontiersin.org, nih.gov, acs.org. As seen with the Cyclo(Leu-Pro) isomers, the arrangement of stereocenters dictates whether antifungal activity is present frontiersin.org. Cyclo(L-Leu-L-Pro) and Cyclo(D-Leu-D-Pro) showed activity, while Cyclo(D-Leu-L-Pro) did not frontiersin.org. This demonstrates that even with the same amino acid composition, different stereoisomers can exhibit vastly different biological profiles.
Similarly, comparisons of the cytotoxic effects of Cyclo(L-Phe-D-Pro) and Cyclo(D-Phe-D-Pro) revealed that the configuration of the phenylalanine residue impacted potency nih.gov. Cyclo(D-Phe-D-Pro) showed approximately three times weaker cytotoxic effect on HCT116 cells compared to Cyclo(L-Phe-D-Pro) nih.gov. This provides further evidence that the specific stereochemistry at each position is critical for optimal activity.
Beyond cyclic dipeptides, studies on larger cyclic peptides also highlight the importance of chirality. In cyclic pentapeptide endothelin A receptor antagonists, the specific DDLDL chirality sequence was found to be essential for inhibitory activity; altering the stereochemistry of key residues abolished this property nih.gov.
Amino acid substitutions also play a vital role in modulating biological activity. The identity of the amino acid side chain contributes to interactions with biological targets. For example, in the context of ETA receptor antagonists, modifications at different positions of a cyclic pentapeptide scaffold had varying impacts on binding affinity and selectivity nih.gov. While specific substitution data for Cyclo(-D-Ala-L-Pro) analogues beyond stereoisomers is limited in the provided snippets, the general principle is well-established across cyclic peptides: the nature of the side chain influences interactions and efficacy.
The incorporation of D-amino acids can also impact the stability and conformation of peptides, potentially making them more suitable for binding to biological targets frontiersin.org. Furthermore, studies suggest that heterochiral peptides, containing both L and D amino acids, can exhibit greater conformational stability in certain environments compared to their homochiral counterparts acs.org.
Conformational Features Dictating Activity in Cyclic Dipeptides
The relatively rigid cyclic structure of diketopiperazines, particularly those containing proline, imparts specific conformational constraints that are crucial for their biological activity mdpi.com, researchgate.net. Unlike linear peptides with high conformational flexibility, the limited conformational freedom of cyclic dipeptides makes them valuable models for understanding the relationship between structure and function researchgate.net.
The six-membered diketopiperazine ring itself can adopt different conformations, such as a boat conformation, which can be influenced by factors like solvation researchgate.net. Conformational studies using techniques like NMR spectroscopy and molecular dynamics simulations are employed to understand the preferred three-dimensional structures in solution nih.gov, cas.cz.
The conformation adopted by a cyclic dipeptide is dictated by various factors, including the nature and chirality of the constituent amino acids and intramolecular interactions like hydrogen bonds cas.cz. These conformational features influence how the cyclic dipeptide interacts with its biological target, such as binding pockets on enzymes or receptors nih.gov, researchgate.net.
Research suggests that a stable, ordered conformation in cyclic peptides can be directly related to higher biological activity researchgate.net. The rigid DKP core can either constrain the behavior of amino acids or allow for some flexibility, mimicking preferred peptide conformations required for biological recognition mdpi.com.
Studies exploring the conformational preferences of cyclic dipeptides in different environments, such as aqueous media, are important for understanding their behavior under physiological conditions researchgate.net. The interplay between the intrinsic structural properties of the cyclic dipeptide and the surrounding environment determines the ensemble of conformations available for biological interaction.
Role As a Scaffold in Advanced Peptide Chemistry and Drug Discovery
Cyclo(-D-Ala-L-Pro) as a Structural Template for Rational Drug Design
The diketopiperazine ring system, characterized by a six-membered ring, provides a rigid and stable scaffold that is amenable to chemical modification, making it a valuable starting point for rational drug design. researchgate.net The inherent properties of DKPs, such as enhanced resistance to enzymatic degradation compared to their linear counterparts, make them desirable for the development of peptidomimetics with improved pharmacokinetic profiles. researchgate.net
The compound Cyclo(-D-Ala-L-Pro) is a specific diketopiperazine that has been identified as a metabolite in certain microorganisms. acs.org Its defined three-dimensional structure can be used as a template to design and synthesize new molecules with the potential to interact with specific biological targets. The development of new antibiotics is one area where such rational design is being explored. uni-halle.de The structural rigidity of the DKP core allows for the predictable spatial orientation of appended functional groups, which is a key aspect of structure-based drug design.
The native ability of DKP scaffolds to bind to a diverse range of receptors makes them promising templates for the development of new drugs. researchgate.net By modifying the side chains of the constituent amino acids, chemists can explore a vast chemical space to identify compounds with high affinity and selectivity for a particular biological target.
Harnessing Cyclic Peptide Scaffolds for Bioactive Molecule Development (e.g., Cyclotides, Diketopiperazines)
Cyclic peptides, including diketopiperazines, are a rich source of biologically active molecules with a wide spectrum of pharmacological activities. researchgate.netresearchgate.net These compounds are produced by a variety of organisms, including bacteria, fungi, and plants, and have been shown to possess antibacterial, antifungal, antiviral, antitumor, and neuroprotective properties. researchgate.net
Diketopiperazines (DKPs) represent the smallest class of cyclic peptides and are formed by the condensation of two amino acids. researchgate.net Their diverse biological activities have led to significant interest in their potential as therapeutic candidates. researchgate.net For instance, certain DKPs have been shown to interfere with bacterial quorum sensing, a cell-to-cell communication process that regulates virulence in many pathogens. researchgate.net
While many DKPs exhibit significant bioactivity, this is not universal. In a study investigating the inhibition of aflatoxin production by Aspergillus parasiticus, Cyclo(-D-Ala-L-Pro) was found to have no inhibitory activity. nih.gov This contrasts with other cyclodipeptides like cyclo(l-leucyl-l-prolyl), which showed significant inhibition. nih.gov This finding underscores the high degree of specificity in the structure-activity relationships of these molecules.
Table 1: Bioactivity of Various Diketopiperazines
| Compound | Biological Activity | Reference |
|---|---|---|
| Cyclo(L-Phe-L-Ala) | Antimicrobial | researchgate.net |
| Cyclo(L-Val-L-Phe) | Antimicrobial | researchgate.net |
| Cyclo(L-Leu-L-Pro) | Antimicrobial, Aflatoxin production inhibitor | researchgate.netnih.gov |
| Cyclo(D-Ala-L-Pro) | No inhibition of aflatoxin production | nih.gov |
| Brevianamide F | Antitumor | researchgate.net |
Strategies for Enhancing Target Binding Affinity and Specificity
A key challenge in drug discovery is to design molecules that bind to their intended target with high affinity and specificity, thereby maximizing therapeutic efficacy while minimizing off-target effects. For cyclic peptides like Cyclo(-D-Ala-L-Pro), several strategies can be employed to enhance these properties.
One common approach is to introduce conformational constraints. Side chain-to-side chain cyclizations can reduce the conformational flexibility of a peptide, effectively locking it into a bioactive conformation. acs.org This pre-organization can lead to a more favorable entropic contribution to binding and, consequently, higher affinity. acs.org
Chemical modifications to the peptide backbone or side chains can also be used to fine-tune binding properties. For example, N-methylation of the peptide bond can alter the molecule's conformation, lipophilicity, and susceptibility to proteolytic degradation, all of which can influence its biological activity and pharmacokinetic profile. The introduction of non-natural amino acids or the use of "click chemistry" to introduce novel functionalities are other powerful tools for modifying cyclic peptide scaffolds. acs.org
It is important to note, however, that increased rigidity does not always correlate with higher potency. For some cyclic peptides, a degree of flexibility may be necessary to allow for an induced fit upon binding to the target.
Design and Application of Cyclo(-D-Ala-L-Pro)-Based Chemical Probes for Mechanistic Studies
Chemical probes are essential tools for elucidating the mechanisms of action of bioactive molecules and for identifying their cellular targets. A chemical probe is typically a modified version of a bioactive compound that incorporates a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, or a reactive group for covalent labeling of the target.
While specific examples of chemical probes based on Cyclo(-D-Ala-L-Pro) are not extensively documented in the literature, the general principles of probe design can be applied to this scaffold. For instance, a fluorescently labeled version of Cyclo(-D-Ala-L-Pro) could potentially be synthesized to visualize its uptake and distribution within cells. Such a probe could be used in bioimaging studies to understand its cellular localization and to identify potential intracellular binding partners. researchgate.net
Furthermore, the synthesis of derivatives of Cyclo(-D-Ala-L-Pro) containing a photo-affinity label or a "clickable" alkyne or azide (B81097) group could enable the identification of its molecular targets through affinity-based protein profiling. These strategies are instrumental in target deconvolution, a critical step in the drug discovery pipeline. The development of such chemical tools would be invaluable for exploring the biological roles of Cyclo(-D-Ala-L-Pro) and for unlocking its full therapeutic potential.
Future Research Directions and Translational Perspectives
Advanced Computational Methodologies for Predictive Modeling of Cyclo(-D-Ala-L-Pro) Interactions
The future of research on Cyclo(-D-Ala-L-Pro) will heavily rely on advanced computational tools to predict its interactions with biological targets, thereby accelerating the discovery process. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are foundational in this endeavor.
QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.comuni-halle.de For cyclic dipeptides like Cyclo(-D-Ala-L-Pro), developing robust QSAR models is crucial for predicting the activity of novel analogues. manchester.ac.uk These models use molecular descriptors—quantitative representations of a molecule's physicochemical properties—to forecast the biological potency of untested compounds, streamlining the selection of candidates for synthesis and testing. mdpi.commanchester.ac.uknih.gov
Molecular docking is another powerful computational technique used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.netresearchgate.net Studies have already utilized this approach to investigate the potential of Cyclo(-D-Ala-L-Pro) as an antimicrobial agent by predicting its binding affinity to key bacterial proteins. researchgate.netmdpi.comscilit.com For instance, docking analyses involving metabolites from Streptomyces species, including Cyclo(-D-Ala-L-Pro), have been conducted against various antimicrobial target proteins to validate their potential. researchgate.netmdpi.com Future research will likely involve more sophisticated molecular dynamics simulations to model the dynamic behavior of the Cyclo(-D-Ala-L-Pro)-protein complex over time, offering deeper insights into the stability and nature of these interactions.
The table below summarizes findings from molecular docking studies of Cyclo(-D-Ala-L-Pro) and related diketopiperazines (DKPs) against microbial protein targets, as identified in extracts from various potent Streptomyces strains.
| Compound Name | Target Protein(s) | Organism(s) | Predicted Outcome/Significance | Reference(s) |
| Cyclo(-D-Ala-L-Pro) | Various antimicrobial target proteins | Staphylococcus aureus, Shigella sonnei | Potential inhibitor, contributing to the antibacterial properties of the source extract. | mdpi.com, researchgate.net |
| Brevianamide F | Multiple target proteins | Various bacteria | Identified as a potent inhibitor with significant binding energy. | mdpi.com |
| Essramycin | Multiple target proteins | Various bacteria | Identified as a potential candidate to inhibit target proteins. | mdpi.com |
| Cyclo(L-Phe-L-Ala) | Multiple target proteins | Various bacteria | Exhibited suitable binding affinities and interactions with target residues. | mdpi.com |
| Cyclo(L-Val-L-Phe) | Multiple target proteins | Various bacteria | Showed potential as an inhibitor for target proteins. | mdpi.com |
This table is generated based on findings where Cyclo(-D-Ala-L-Pro) was part of a complex extract whose components were docked against microbial targets.
Identification of Novel Biological Targets and Signaling Pathways Modulated by Cyclo(-D-Ala-L-Pro)
While initial research points towards antimicrobial activity, the full spectrum of biological targets for Cyclo(-D-Ala-L-Pro) remains largely unexplored. mdpi.comresearchgate.net Diketopiperazines as a class are known to possess a wide array of biological activities, including antiviral, antifungal, and antitumor properties, often acting as enzyme modulators or biochemical mediators. mdpi.commdpi.com
Future research should focus on target deconvolution to identify the specific proteins and signaling pathways that are modulated by Cyclo(-D-Ala-L-Pro). This can be achieved through techniques like affinity chromatography-mass spectrometry, where a modified version of the compound is used to "pull out" its binding partners from cell lysates.
Studies on analogous cyclic dipeptides provide a roadmap for this exploration. For example, the closely related compound Cyclo(l-Leucyl-l-Prolyl) has been shown to inhibit aflatoxin biosynthesis in the fungus Aspergillus parasiticus. nih.govresearchgate.net This inhibition is achieved by repressing the transcription of the aflR gene, a key regulator in the aflatoxin gene cluster, indicating a direct impact on a specific signaling pathway. nih.govresearchgate.net Another study found that Cyclo(l-Leucyl-l-Prolyl) targets the d-alanylation of lipoteichoic acid in Streptococcus mutans, a critical pathway for the bacterium's virulence. researchgate.net Investigating whether Cyclo(-D-Ala-L-Pro) engages in similar or novel mechanisms is a promising avenue for research. Furthermore, the exploration of cyclic dipeptides as potential therapeutics for neurological disorders has identified the SIGMA1 receptor as a target, opening another potential area of investigation for Cyclo(-D-Ala-L-Pro). mdpi.com
Integration of Omics Technologies for Comprehensive Biological Profiling
A comprehensive understanding of the biological impact of Cyclo(-D-Ala-L-Pro) can be achieved through the integration of various "omics" technologies. These approaches provide a global view of molecular changes within an organism or cell in response to the compound.
Untargeted metabolomics, particularly using liquid chromatography-high resolution mass spectrometry (LC-HRMS), has already been instrumental in identifying Cyclo(-D-Ala-L-Pro) as a natural product from Streptomyces species. researchgate.netdntb.gov.ua Future studies can employ metabolomics in a comparative fashion to see how the metabolic profile of a bacterial or human cell changes upon exposure to the compound.
Proteomics offers a powerful lens to view changes in protein expression. LC-MS/MS-based proteomic analyses on the related compound Cyclo(l-Leucyl-l-Prolyl) revealed significant downregulation of critical virulence proteins in Streptococcus mutans. researchgate.netresearchgate.net A similar proteomics-based approach for Cyclo(-D-Ala-L-Pro) could reveal its mechanism of action by identifying which proteins are up- or down-regulated.
Combining these approaches with transcriptomics (to study gene expression) and genomics (to identify potential biosynthetic gene clusters) will provide a multi-layered, systems-biology understanding of the function and effects of Cyclo(-D-Ala-L-Pro).
Development of High-Throughput Screening Platforms for Cyclo(-D-Ala-L-Pro) Analogues
The discovery of novel activities and the optimization of existing ones for Cyclo(-D-Ala-L-Pro) will be greatly facilitated by the development of high-throughput screening (HTS) platforms. creative-peptides.com These platforms allow for the rapid synthesis and biological evaluation of a large number of structural analogues. nih.govpromegaconnections.com
Modern HTS strategies for cyclic peptides are highly sophisticated and include methods such as:
Phage and mRNA Display: These techniques generate vast libraries of peptides physically linked to their genetic code, enabling rapid screening for binders to a specific target. creative-peptides.comnih.govacs.org
Genetically Encoded Platforms: Systems like SICLOPPS (Split-Intein Circular Ligation of Peptides and Proteins) allow for the generation and screening of millions of cyclic peptide variants inside cells. ku.dk
"One-Pot" Synthesis and Screening: Recent innovations focus on streamlined chemical methods to create diverse libraries of cyclic peptides in multi-well plates, which can then be directly screened for activity, stability, and permeability. promegaconnections.com
These established platforms can be adapted for the creation and evaluation of libraries based on the Cyclo(-D-Ala-L-Pro) scaffold. By systematically modifying the amino acid residues and the ring structure, researchers can perform extensive structure-activity relationship (SAR) studies to identify analogues with improved potency, selectivity, and pharmacokinetic properties. uni-halle.de
Exploration of Cyclo(-D-Ala-L-Pro) in Biopesticide and Bioherbicide Research
The agricultural sector is in continuous need of new, effective, and environmentally benign solutions for pest and weed control. uni-halle.de Natural products are a promising source for such agents, and the known biological activities of cyclic dipeptides make them intriguing candidates. researchgate.net
The potential of Cyclo(-D-Ala-L-Pro) in biopesticide research is underscored by studies on its close analogues. The demonstrated ability of Cyclo(l-Leucyl-l-Prolyl) to inhibit the production of aflatoxin, a potent mycotoxin produced by fungi that contaminate crops like cereals and oil seeds, is highly significant. nih.gov This suggests a potential application as a biocontrol agent to protect agricultural commodities from fungal pathogens and their toxic metabolites. Since Cyclo(-D-Ala-L-Pro) is naturally produced by soil and endophytic bacteria like Streptomyces, its role in mediating plant-microbe interactions and providing protection against pathogens warrants further investigation. mdpi.comresearchgate.net
In the context of bioherbicides, future research could involve screening Cyclo(-D-Ala-L-Pro) and its analogues for phytotoxic activity. The development of non-destructive bioassays, such as the leaf disk assay, provides a methodology to test for herbicidal effects. uni-halle.de By exploring its impact on plant growth and development, researchers may uncover novel modes of action that could be exploited for weed management.
Q & A
Q. How is Cyclo(-D-Ala-L-Pro) synthesized and characterized in academic research?
Cyclo(-D-Ala-L-Pro) is typically synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by cyclization using coupling reagents like HATU or DCC. Post-synthesis, purification is achieved via reverse-phase HPLC. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation (e.g., 2D NMR for ring conformation) and mass spectrometry (MS) for molecular weight validation. Purity (>95%) is confirmed using HPLC with UV detection at 214 nm .
Q. What structural factors contribute to Cyclo(-D-Ala-L-Pro)'s stability against enzymatic degradation?
The cyclic structure eliminates free amino and carboxyl termini, preventing protease recognition. The D-Ala configuration introduces stereochemical resistance to peptidases, while the Pro residue rigidifies the ring via pyrrolidine constraints. Stability assays involve incubating the compound with trypsin/chymotrypsin and quantifying degradation via LC-MS over 24–72 hours .
Q. What are the primary biological activities of Cyclo(-D-Ala-L-Pro) in model systems?
Cyclo(-D-Ala-L-Pro) exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and antifungal properties (e.g., Candida albicans), validated via broth microdilution assays (MIC values: 8–32 µg/mL). It also modulates protein-protein interactions, studied via surface plasmon resonance (SPR) with KD values in the µM range .
Advanced Research Questions
Q. How can researchers investigate Cyclo(-D-Ala-L-Pro)'s interactions with eukaryotic or prokaryotic protein targets?
Advanced methodologies include:
- SPR or ITC : To quantify binding kinetics and thermodynamics with receptors like GPCRs or bacterial quorum-sensing proteins.
- Cryo-EM/X-ray crystallography : For resolving binding conformations in complexes (e.g., with RIG-I or TLR4).
- Molecular dynamics (MD) simulations : To model conformational flexibility and hydrogen-bonding patterns over 100-ns trajectories .
Q. What experimental designs are optimal for studying Cyclo(-D-Ala-L-Pro)'s role in microbial communication?
Use Pseudomonas aeruginosa or Streptomyces co-cultures with:
Q. How should researchers address contradictions in bioactivity data across studies (e.g., variable MIC values)?
Contradictions may arise from:
- Assay conditions : Standardize broth media (e.g., CAMHB vs. RPMI) and inoculum size (1–5 × 10⁵ CFU/mL).
- Strain variability : Use reference strains (e.g., ATCC 25923 for S. aureus) and include positive controls (e.g., ciprofloxacin).
- Replication : Perform triplicate assays with independent compound batches. Statistical analysis (e.g., ANOVA with Tukey’s post-hoc) identifies significant outliers .
Methodological Notes
- Data Validation : Include negative controls (solvent-only) and internal standards (e.g., cyclo(Phe-Pro) for LC-MS).
- Ethical Reporting : Disclose batch-to-batch variability (e.g., purity ±2%) and solvent effects (e.g., DMSO vs. aqueous solubility) .
- Replicability : Deposit raw data (NMR spectra, HPLC chromatograms) in repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
